2,1,3-Benzoxadiazole, 4,6-dichloro-
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Overview
Description
4,6-Dichlorobenzofurazane is an organic compound with the molecular formula C6H2Cl2N2O. It belongs to the class of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichlorobenzofurazane can be synthesized through several methods. One common synthetic route involves the reaction of 4,6-dichloro-2-nitrophenol with phosphorus oxychloride (POCl3) under reflux conditions. The reaction typically proceeds as follows:
Starting Material: 4,6-dichloro-2-nitrophenol
Reagent: Phosphorus oxychloride (POCl3)
Conditions: Reflux
Product: 4,6-Dichlorobenzofurazane
This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
In industrial settings, the production of 4,6-Dichlorobenzofurazane often involves continuous processes to ensure efficiency and scalability. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent product quality. The industrial production process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichlorobenzofurazane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of functionalized benzofurans .
Scientific Research Applications
4,6-Dichlorobenzofurazane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichlorobenzofurazane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Similar in structure but contains a pyrimidine ring instead of a furan ring.
4,6-Dichlorobenzoxazole: Contains an oxazole ring instead of a furan ring.
4,6-Dichlorobenzothiazole: Contains a thiazole ring instead of a furan ring.
Uniqueness
4,6-Dichlorobenzofurazane is unique due to its specific combination of chlorine atoms and the benzofuran structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4,6-dichloro-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOWYBDTEJWFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NON=C21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476187 |
Source
|
Record name | 2,1,3-Benzoxadiazole, 4,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-18-9 |
Source
|
Record name | 2,1,3-Benzoxadiazole, 4,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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